2-[(1E)-3-nitroprop-1-en-1-yl]furan
Description
Contextualization of Nitroalkenes as Versatile Synthons
Nitroalkenes, or nitroolefins, are widely recognized as powerful and versatile synthons in organic chemistry. mdma.chresearchgate.net Their utility stems from the strong electron-withdrawing nature of the nitro group, which profoundly influences the reactivity of the carbon-carbon double bond. This activation renders them susceptible to a wide array of chemical transformations.
Key features that define nitroalkenes as valuable synthetic intermediates include:
Michael Acceptors: The electron-deficient character of the alkene makes them excellent Michael acceptors, readily reacting with a diverse range of nucleophiles. mdma.cherowid.org This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.
Dienophiles in Diels-Alder Reactions: As electron-poor olefins, nitroalkenes are highly effective dienophiles in [4+2] cycloaddition reactions, providing access to complex cyclic and bicyclic structures. erowid.orgsci-rad.comresearchgate.net
Precursors to other Functional Groups: The nitro group itself is a synthetic chameleon, capable of being transformed into a variety of other functionalities. Most notably, it can be reduced to a primary amine, providing a direct route to valuable amino compounds. nih.govacs.org It can also be converted into oximes, ketones, or even removed entirely. erowid.orgwikipedia.org
Access to Heterocyclic Systems: The multifaceted reactivity of nitroalkenes has been extensively harnessed in the synthesis of a broad spectrum of heterocyclic compounds. sci-rad.comresearchgate.net
These characteristics have established nitro-compounds as readily available and fundamental building blocks in the construction of complex molecular architectures. nih.gov
Significance of Furan (B31954) Heterocycles in Organic Synthesis
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, and it holds a significant position in the field of organic synthesis. nih.govpharmaguideline.com Its importance is multifaceted, stemming from both its prevalence in nature and its inherent chemical reactivity.
Salient aspects of furan chemistry include:
Aromaticity and Reactivity: Furan is an electron-rich aromatic system. pharmaguideline.com This electronic nature makes it considerably more reactive than benzene (B151609) in electrophilic substitution reactions, which typically occur at the 2-position. pharmaguideline.com
Diene Character: Despite its aromaticity, the furan ring can participate as a diene in Diels-Alder cycloadditions, a powerful transformation for constructing bicyclic ether systems. nih.govrsc.orgyoutube.com This reaction is a key strategy for converting renewable, biomass-derived furans into a variety of valuable chemical products. nih.gov
Synthetic Versatility: Furans serve as versatile starting materials for the synthesis of a wide range of other compounds. organic-chemistry.orgwikipedia.org They can be converted into other heterocycles or undergo ring-opening reactions to yield linear dicarbonyl compounds.
Natural and Bioactive Products: The furan motif is a core structural component in numerous natural products and biologically active molecules, making it an attractive target for synthetic chemists.
The ability to functionalize the furan ring and engage it in various cycloaddition and substitution reactions makes it a cornerstone in the synthesis of complex molecules. pharmaguideline.comorganic-chemistry.org
Structural Features and Reactivity Potential of 2-[(1E)-3-nitroprop-1-en-1-yl]furan
The compound this compound is a molecule that strategically integrates the functionalities of both a furan ring and a conjugated nitroalkene. Its structure consists of a furan ring attached at the 2-position to a three-carbon propenyl chain. The double bond is in the (E)-configuration, and a nitro group is appended to the terminal carbon (C3) of the chain.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | This compound |
| Structure | A furan ring linked at position 2 to an (E)-configured prop-1-ene (B156429) chain, which is substituted with a nitro group at position 3. |
The specific arrangement of these functional groups imparts a distinct reactivity profile to the molecule:
Michael Addition: The presence of the furan ring and the extended conjugation does not diminish the potent electrophilicity of the β-carbon of the nitroalkene system. This position is highly activated towards conjugate addition by a wide range of nucleophiles, a cornerstone reaction for C-C and C-heteroatom bond formation. sctunisie.orgacs.org The stereochemistry of the (E)-alkene will influence the stereochemical outcome of such additions.
Reactivity of the Methylene (B1212753) Group: The CH₂ group adjacent to the nitro functionality possesses acidic protons. This allows for deprotonation under basic conditions to form a nitronate anion, which can then act as a nucleophile in subsequent reactions, such as aldol-type condensations or further Michael additions.
Cycloaddition Reactions: The molecule presents multiple avenues for cycloaddition. The furan ring can act as a diene in Diels-Alder reactions, though its reactivity may be tempered by the electron-withdrawing substituent. nih.gov Concurrently, the electron-deficient double bond is a prime candidate to act as a dienophile or to participate in other cycloadditions, such as [3+2] cycloadditions with various three-atom components. researchgate.netsci-rad.com
Reduction of the Nitro Group: The nitro group serves as a synthetic handle that can be readily reduced to a primary amine. Common reagents for the reduction of aliphatic nitro compounds include catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or chemical reductants like lithium aluminum hydride (LiAlH₄) or zinc in acidic media. wikipedia.orgcommonorganicchemistry.com This transformation would yield 3-(furan-2-yl)prop-2-en-1-amine, a valuable building block for more complex nitrogen-containing molecules.
In essence, this compound is a highly functionalized molecule poised for a variety of synthetic transformations, making it a potentially valuable intermediate in the construction of diverse and complex chemical structures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-3-nitroprop-1-enyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-8(10)5-1-3-7-4-2-6-11-7/h1-4,6H,5H2/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVZLJPWFCKZTO-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Investigation of Chemical Reactivity and Mechanistic Pathways of 2 1e 3 Nitroprop 1 En 1 Yl Furan
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. wikipedia.orglibretexts.org The unique structure of 2-[(1E)-3-nitroprop-1-en-1-yl]furan, which combines a furan (B31954) ring capable of acting as a diene with a nitro-activated alkene system that can serve as a dienophile or dipolarophile, allows it to participate in various cycloaddition pathways.
Diels-Alder Reactions (4+2 Cycloadditions)
The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. libretexts.org In the context of this compound, the furan moiety is the primary participant as the four-pi-electron diene component.
The furan ring in this compound can act as the diene in Diels-Alder reactions. However, the aromatic character of furan imparts a degree of stability that must be overcome for it to participate in cycloaddition, making it less reactive than non-aromatic dienes like cyclopentadiene. rsc.org This loss of aromaticity contributes to the reversibility of many furan Diels-Alder reactions, with the cycloadducts often undergoing retro-Diels-Alder reactions upon heating. rsc.orgnih.govacs.org
The reactivity of the furan diene is significantly influenced by substituents. The (1E)-3-nitroprop-1-en-1-yl group at the 2-position is strongly electron-withdrawing due to the presence of the nitro group. In normal-electron-demand Diels-Alder reactions, where the diene is electron-rich and the dienophile is electron-poor, electron-withdrawing substituents on the furan ring decrease its reactivity by lowering the energy of its Highest Occupied Molecular Orbital (HOMO). rsc.orgnih.govresearchgate.net Consequently, this compound is expected to be a relatively unreactive diene in such reactions, requiring more forcing conditions to proceed. nih.govnih.gov Conversely, this electronic feature could make it a suitable diene for inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich.
When 2-substituted furans participate in Diels-Alder reactions, the formation of constitutional isomers (regioisomers) is possible. The regiochemical outcome is governed by the electronic properties of the substituent on the furan and the dienophile. For a 2-substituted furan with an electron-withdrawing group, the reaction with an unsymmetrical dienophile is expected to yield predominantly one regioisomer. This is rationalized by considering the orbital coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). youtube.com The major product typically arises from the arrangement that best matches the largest orbital coefficient on one reactant with the largest on the other. youtube.comnih.gov
Stereoselectivity, specifically the preference for endo or exo adducts, is another critical aspect. Diels-Alder reactions of furan itself often exhibit low stereoselectivity, in contrast to the high endo-selectivity seen with cyclopentadiene. rsc.orgresearchgate.net The formation of the exo product is often thermodynamically favored, and due to the reversibility of the reaction, the exo adduct may be the main product isolated under thermodynamic control. The specific substituent on the furan and the reaction conditions, including the use of Lewis acid catalysts, can influence the stereochemical outcome. rsc.org
| Furan Substituent (at C-2) | Electronic Nature | Predicted Major Regioisomer | Reference |
|---|---|---|---|
| -CH3 | Electron-Donating | "Ortho" Adduct | nih.gov |
| -OCH3 | Electron-Donating | "Ortho" Adduct | nih.gov |
| -CHO | Electron-Withdrawing | "Meta" Adduct | nih.gov |
| -COOCH3 | Electron-Withdrawing | "Meta" Adduct | nih.gov |
| -(1E)-3-nitroprop-1-en-1-yl | Electron-Withdrawing | "Meta" Adduct (Predicted) | nih.govnih.gov |
Beyond all-carbon systems, the furan ring of this compound can participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains one or more heteroatoms. rsc.orgrsc.org These reactions are highly significant as they provide direct, atom-economical routes to a wide variety of heterocyclic compounds. researchgate.net For example, furans can react with dienophiles containing C=N (imines), C=O (carbonyls), or C≡N (nitriles) bonds to form oxygen-bridged heterocyclic systems. researchgate.net The electron-poor nature of the furan ring in this compound may make it particularly suitable for reactions with electron-rich hetero-dienophiles. The resulting cycloadducts are versatile intermediates for the synthesis of complex molecules, including natural products and pharmaceuticals. rsc.orgresearchgate.net
1,3-Dipolar Cycloaddition Reactions (3+2 Cycloadditions)
The 1,3-dipolar cycloaddition is a [4π+2π] reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile (an alkene or alkyne). wikipedia.orgchesci.com The (1E)-3-nitroprop-1-en-1-yl substituent in the target molecule contains a C=C double bond activated by a powerful electron-withdrawing nitro group, making it an excellent dipolarophile.
The reaction between a nitrile N-oxide (a 1,3-dipole) and an alkene (a dipolarophile) is a classic and reliable method for synthesizing 2-isoxazoline rings. chesci.comnih.gov The nitro-activated double bond in this compound is expected to react readily with various nitrile oxides.
The regioselectivity of this cycloaddition is controlled by the frontier molecular orbitals of the reactants. Nitroalkenes are electron-poor dipolarophiles, and their reactions with many nitrile oxides are typically governed by the interaction between the LUMO of the nitroalkene and the HOMO of the nitrile oxide. This leads to a predictable regiochemical outcome where the oxygen atom of the nitrile oxide adds to the carbon atom bearing the nitro group, yielding a 3,5-disubstituted-4-nitroisoxazoline derivative. The reaction is often highly regioselective, and in many cases, a single regioisomer is formed. chim.it The use of metal catalysts can also influence the rate and selectivity of these cycloadditions. rsc.org
| Nitroalkene | Nitrile Oxide | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| β-Nitrostyrene | Benzonitrile N-oxide | 3,5-Diphenyl-4-nitro-2-isoxazoline | High (single regioisomer) | chesci.comchim.it |
| 1-Nitropropene | Benzonitrile N-oxide | 5-Methyl-3-phenyl-4-nitro-2-isoxazoline | High | chesci.com |
| This compound | Benzonitrile N-oxide | 5-(Furan-2-ylmethyl)-3-phenyl-4-nitro-2-isoxazoline (Predicted) | High (Predicted) | chesci.comchim.it |
Reactions with Diazo Compounds and Related Dipoles
The electron-deficient nature of the double bond in this compound makes it a suitable partner in [3+2] cycloaddition reactions with various 1,3-dipoles. While specific studies on its reaction with diazo compounds are not extensively documented, the reactivity of analogous nitroalkenes and the use of other dipoles provide significant insight. Diazo compounds are versatile reagents in organic synthesis, often used for constructing various carbocycles and heterocycles through cycloaddition reactions where they act as dipolar components. nih.gov
Enoldiazo esters and amides, for instance, have been shown to undergo [2+3]-cycloaddition reactions with donor-acceptor cyclopropanes, a process that notably retains the diazo functionality for further transformations. nih.gov Similarly, tandem cycloadditions involving allenyl diazo compounds can generate complex polycyclic systems like triquinanes. nih.gov
Reactions with other 1,3-dipoles have been explored with related systems. Nitrous oxide has been studied computationally as a dipole in [3+2] cycloadditions with conjugated nitroalkenes, proceeding through a polar, single-step mechanism. nih.gov Nitrones represent another class of dipoles that readily react with electron-deficient alkenes. koreascience.kr Furthermore, nitrile oxides generated from furan-based precursors have been successfully employed in cycloadditions with various dipolarophiles, yielding isoxazole (B147169) derivatives. researchgate.net These examples collectively suggest that this compound is a promising substrate for [3+2] cycloadditions with a range of dipoles, including diazo compounds, leading to the synthesis of complex heterocyclic frameworks.
Control of Regioselectivity and Diastereoselectivity in Dipolar Cycloadditions
The successful application of dipolar cycloadditions in synthesis hinges on the ability to control regioselectivity and diastereoselectivity. In reactions involving nitroalkenes like this compound, the electronic and steric properties of both the nitroalkene and the dipole are critical in determining the outcome.
For [3+2] cycloadditions between azomethine ylides and α,β-disubstituted nitroethylenes, high diastereoselectivity has been achieved. nih.gov The choice of α-amino acid used to generate the azomethine ylide was found to control the regioselectivity of the addition, affording different regioisomers under thermal, metal-free conditions. nih.gov These reactions can yield products with excellent diastereoselectivities (up to 98:2) in favor of specific spirooxindole isomers. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the regioselectivity in the [3+2] cycloaddition between nitrous oxide and conjugated nitroalkenes. nih.gov These studies indicate that the reactions are polar processes where the electron flux occurs from the nitrous oxide to the nitroalkene, and they proceed via a single-step mechanism without zwitterionic intermediates. nih.gov The regiochemical outcome is dictated by the stability of the transition states leading to the different possible products. nih.gov This theoretical framework provides a predictive tool for understanding and controlling selectivity in related systems, including those involving this compound.
Nucleophilic Addition Reactions
The nitroalkene moiety in this compound is a powerful electron-withdrawing group, rendering the β-carbon of the alkene highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of the compound.
Michael Addition Pathways to the Activated Nitroalkene Moiety
The conjugate or 1,4-addition of nucleophiles to the activated nitroalkene system, commonly known as the Michael addition, is a cornerstone of its reactivity. researchgate.netyoutube.com This reaction is a versatile and atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net A diverse array of nucleophiles, or Michael donors, can be employed. researchgate.netnih.gov
Thiols: Sulfur-based nucleophiles, such as thiols, are excellent Michael donors due to their potent nucleophilicity. nih.gov The thia-Michael addition to nitroalkenes proceeds readily, often under mild, base-catalyzed conditions. rsc.orgyoutube.com For example, the addition of heteroaromatic thiols to 2-aryl-3-nitro-2H-chromenes is efficiently mediated by triethylamine (B128534) (Et₃N). rsc.org In the context of 2-nitrobenzofurans, a thiol-triggered tandem dearomative Michael addition/intramolecular Henry reaction has been developed to create complex sulfur-containing polyheterocycles. nih.gov
Amines: Nitrogen nucleophiles, including various amines and their derivatives, also readily participate in Michael additions to nitroalkenes. youtube.comrsc.org Mechanistic studies on the addition of amines to nitrostyrenes have revealed that the initial Michael adduct can undergo a subsequent retro-aza-Henry-type process, leading to the formation of imines and eliminating the nitro group. organic-chemistry.org This pathway is facilitated by protic solvents which mediate the necessary proton transfers. organic-chemistry.org
Carbon Nucleophiles: Carbon-based nucleophiles, such as enolates derived from β-dicarbonyl compounds, are classic Michael donors. youtube.comrsc.org The addition of these soft nucleophiles to the nitroalkene provides a powerful method for C-C bond formation. In some cases, the initial adduct can undergo further intramolecular reactions. For instance, the addition of certain β-dicarbonyl compounds to dehydroamino acid derivatives has led to the formation of cyclic amino acid structures. rsc.org
The table below summarizes representative Michael addition reactions to activated nitroalkenes, illustrating the scope of potential transformations for this compound.
| Michael Donor (Nucleophile) | Michael Acceptor (Analogue) | Catalyst/Conditions | Product Type | Ref. |
| Heteroaromatic Thiol | 2-Aryl-3-nitro-2H-chromene | Et₃N | Thioether Adduct | rsc.org |
| Amines/Hydrazines | Nitrostyrenes | Protic Solvent (e.g., MeOH) | Imine/Hydrazone (via elimination) | organic-chemistry.org |
| Nitrogen Heterocycles | Dehydroalanine derivatives | - | N-Substituted Adduct | rsc.org |
| β-Dicarbonyl Compounds | Dehydroamino acid derivatives | Base | C-C Adduct / Cyclic Amino Acid | rsc.org |
| Enamine | α,β-Unsaturated Ester | - | 1,5-Dicarbonyl Compound (after hydrolysis) | youtube.com |
Other Nucleophilic Attack Mechanisms and Their Chemical Outcomes
Beyond the soft nucleophiles typical of Michael additions, "hard" nucleophiles such as organometallic reagents can also react with the nitroalkene system, though often with different outcomes. Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful carbon nucleophiles that also act as strong bases. libretexts.orglumenlearning.com
While Michael additions represent a 1,4-conjugate attack, hard nucleophiles have the potential to engage in 1,2-addition across the C=C double bond, although conjugate addition is still very common for α,β-unsaturated nitro compounds. The reaction of organolithium reagents with olefinic N-heterocycles like 1,2-di-(2-pyridyl)ethylene has been shown to proceed via conjugate addition, where the resulting anionic intermediate is stabilized and can be trapped by various electrophiles. nsf.gov This suggests that the reaction of a Grignard or organolithium reagent with this compound would likely lead to the formation of a stabilized nitronate anion intermediate. This intermediate can then be protonated upon acidic workup to yield the alkylated nitroalkane product. libretexts.orgopenstax.org
A critical consideration when using organometallic reagents is their strong basicity. libretexts.orglumenlearning.com They will readily deprotonate any acidic protons in the substrate or solvent, which is why reactions must be conducted under strictly anhydrous conditions. lumenlearning.com The outcome of the reaction—whether addition or another process occurs—can be highly dependent on the specific reagents, substrate, and reaction conditions. nih.gov
Rearrangement Reactions and Fragmentations
The furan ring system, particularly when functionalized, is known to undergo rearrangement reactions. Early work on the reaction between furfuraldehyde and primary aromatic amines showed that the initially formed products could rearrange into more stable 2,4-diarylaminocyclopent-2-enone structures. researchgate.net This established a precedent for acid-catalyzed ring-opening and rearrangement of furan derivatives into five-membered carbocyclic systems. researchgate.net While not a direct analogue, this reactivity highlights the potential for the furan ring in this compound to undergo skeletal reorganization under certain conditions.
Fragmentation pathways of the furan molecule have been investigated using techniques such as mass spectrometry. ed.ac.ukresearchgate.net These studies reveal that upon ionization, the furan ring can break apart through the cleavage of C-C and C-O bonds. ed.ac.uk The major fragmentation pathways of ionized furan lead to the formation of species like methylacetylene and carbon monoxide, or propargyl and formyl radicals. researchgate.net While these gas-phase fragmentations under high energy are distinct from solution-phase reactions, they provide fundamental insight into the inherent bond strengths and potential decomposition pathways of the furan scaffold. The specific substitution pattern on the furan ring can significantly influence these fragmentation patterns. researchgate.net
Electrophilic Aromatic Substitution on the Furan Ring in Functionalized Analogues
Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), with a reactivity significantly greater than that of benzene (B151609). pearson.comchemicalbook.com Substitution preferentially occurs at the C2 (or α) position because the cationic intermediate formed by electrophilic attack at this site is better stabilized by resonance, involving three resonance structures, compared to attack at the C3 (or β) position, which yields an intermediate with only two resonance structures. chemicalbook.comquora.com
In this compound, the C2 position is already substituted. The nitroalkenyl substituent is a potent electron-withdrawing group, which deactivates the furan ring towards further electrophilic attack. matanginicollege.ac.innumberanalytics.com Such deactivating groups make EAS reactions more difficult, often requiring harsher conditions. numberanalytics.com The deactivating nature of the substituent at C2 directs incoming electrophiles primarily to the C5 position, which is the other α-position. Attack at the C4 position is also possible, but generally less favored.
A classic example of an EAS reaction on furan derivatives is nitration. A common method involves using a mixture of nitric acid and acetic anhydride. google.com A patent describes a process for nitrating furan derivatives where the furan compound is reacted with concentrated nitric acid dissolved in acetic anhydride, followed by conversion of the intermediate to the nitrofuran product. google.com Applying such conditions to a functionalized analogue like this compound would be expected to yield the 5-nitro derivative, provided the starting material can withstand the strongly acidic and oxidizing reaction conditions without decomposition.
Theoretical and Computational Chemical Studies of 2 1e 3 Nitroprop 1 En 1 Yl Furan
Quantum Chemical Investigations (e.g., Density Functional Theory, Molecular Electron Density Theory)
Quantum chemical investigations are powerful tools for understanding the intrinsic properties of a molecule. For 2-[(1E)-3-nitroprop-1-en-1-yl]furan, these studies would typically be performed using methods like Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for many molecular systems. Molecular Electron Density Theory (MEDT) would be employed to analyze reaction mechanisms based on the electron density.
However, no specific DFT or MEDT studies on this compound have been found. Research on similar structures, such as 2-(2-nitrovinyl)furan (B1194071), has been conducted to investigate properties like the effect of solvent polarity on the molecule's geometry and electronic characteristics using DFT calculations. researchgate.net Such an analysis for this compound would provide valuable data but remains to be performed and published.
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying and characterizing the structures of transition states—the high-energy species that connect reactants to products. For this compound, this could involve studying its participation in reactions like cycloadditions, where the furan (B31954) ring acts as a diene or the nitroalkene moiety acts as a dienophile.
Theoretical studies on cycloaddition reactions of other furan derivatives and nitroalkenes have been successfully performed, often revealing stepwise or concerted pathways and explaining experimental outcomes. nih.govresearchgate.net A similar computational analysis for this compound would calculate the activation energies associated with different pathways, thereby predicting the most likely reaction mechanism. This information is currently unavailable.
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical interactions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of the HOMO are related to the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. youtube.com
For this compound, a DFT calculation would yield the energies of these orbitals and other reactivity descriptors. These values are crucial for predicting how the molecule will interact with other reagents. For instance, a study on the related 2-(2-nitrovinyl)furan calculated the HOMO-LUMO gap to understand its stability and charge transfer characteristics. researchgate.net A data table for this compound would look similar to the one below, but the specific values are not available in the literature.
Table 1: Hypothetical Reactivity Descriptors for this compound (Note: These are placeholder values for illustrative purposes only. No published data exists.)
| Descriptor | Value (Illustrative) | Description |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.4 eV | Energy difference between HOMO and LUMO |
| Ionization Potential (I) | 6.5 eV | Approximate energy to remove an electron (≈ -EHOMO) |
| Electron Affinity (A) | 2.1 eV | Approximate energy released when adding an electron (≈ -ELUMO) |
| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution ( (I-A)/2 ) |
| Electronegativity (χ) | 4.3 eV | Ability to attract electrons ( (I+A)/2 ) |
When a reaction can yield multiple constitutional isomers (regioselectivity) or stereoisomers (stereoselectivity), computational methods can predict the major product. This is achieved by calculating the activation barriers for the transition states leading to each possible product. The pathway with the lowest energy barrier is kinetically favored.
For reactions involving this compound, such as a [4+2] cycloaddition with a dienophile, different orientations (e.g., ortho vs. meta regiochemistry, endo vs. exo stereochemistry) would be modeled. DFT studies on the cycloaddition reactions of other furans have successfully rationalized and predicted experimental selectivity. nih.gov Without specific computational studies on this compound, no predictions regarding its regioselective or stereoselective behavior can be made.
Molecular Dynamics and Reactivity Prediction Simulations
Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. This approach can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, and its behavior under different conditions. MD can provide insights into how the molecule approaches a reaction partner and which conformations are most likely to lead to a reaction. No MD simulation studies have been published for this specific compound.
Derivatization, Analogues, and Synthetic Utility of 2 1e 3 Nitroprop 1 En 1 Yl Furan
Synthesis of Functionalized Derivatives and Structural Analogues
The strategic modification of 2-[(1E)-3-nitroprop-1-en-1-yl]furan allows for the generation of a diverse array of derivatives and analogues. These transformations can be directed at either the nitropropene side chain or the furan (B31954) moiety, enabling fine-tuning of the molecule's properties and reactivity.
Chemical Modifications at the Nitropropene Side Chain
The nitropropene side chain is a hub of reactivity, susceptible to a range of chemical modifications. The conjugated system of the double bond and the nitro group makes it an excellent Michael acceptor, a key feature in many of its reactions.
One common transformation is the reduction of the nitro group. This can be achieved using various reducing agents to yield different products. For instance, the reduction of similar nitroalkenes with sodium borohydride (B1222165) (NaBH4) followed by a Nef reaction and acid-mediated cyclization can lead to the formation of benzofuran (B130515) derivatives. researchgate.net
Another important reaction is the addition of nucleophiles to the β-carbon of the nitropropene unit. This Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. For example, Grignard reagents can be added to nitroalkenes, and subsequent Nef reaction and acid-mediated cyclization can produce 3-substituted 2-benzylbenzofurans in a one-pot process. researchgate.net
Transformations of the Furan Moiety
The furan ring in this compound can also undergo various transformations, although these are often explored in the context of the entire molecule's reactivity in cycloaddition reactions. The furan can act as a diene in Diels-Alder reactions, leading to the formation of oxanorbornene derivatives. researchgate.net
Furthermore, the furan ring can be a precursor to other heterocyclic systems. For instance, oxidative dearomatization of furan derivatives can lead to the formation of functionalized butenones. nih.gov In some cases, the furan ring can be opened and reclosed to form different five-membered rings. For example, a two-step sequence involving a nitroaldol reaction followed by acidic treatment can be used to synthesize 2,5-disubstituted furan derivatives. rsc.org
Utilization as a Building Block in Complex Heterocyclic Synthesis
This compound is a valuable synthon for the construction of a wide range of complex heterocyclic structures. Its ability to participate in various cycloaddition and cyclization reactions makes it a key starting material for generating molecular diversity.
Formation of Fused and Bridged Polycyclic Systems
The dienophilic nature of the nitropropene side chain and the diene character of the furan ring allow this compound to participate in intramolecular and intermolecular cycloaddition reactions, leading to the formation of intricate polycyclic systems.
Oxanorbornenes: The Diels-Alder reaction of furan with dienophiles is a well-established method for the synthesis of oxanorbornenes. In the context of this compound, the furan ring can react with various dienophiles to yield functionalized oxanorbornene adducts. researchgate.net
Benzofurans: Benzofurans can be synthesized from precursors derived from this compound. One approach involves the reduction of the nitroalkene followed by cyclization. researchgate.net Another strategy is the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization to yield 2,3-disubstituted benzofurans. organic-chemistry.org
Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized through the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. While not directly starting from this compound, its derivatives can be converted to chalcone-like structures that then undergo cyclization to form pyrazolines. nih.gov For example, 1,3,5-triaryl-2-pyrazoline derivatives have been synthesized and evaluated for their biological activities. nih.gov
Isoxazolines: Isoxazolines are another important class of five-membered heterocycles containing a nitrogen and an oxygen atom adjacent to each other. A common route to isoxazolines is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. nih.govresearchgate.net While not a direct reaction of this compound, its derivatives can be transformed into suitable alkenes for this cycloaddition.
Pyrroles: The synthesis of pyrroles from nitroolefins is a known transformation. researchgate.net For instance, the reaction of β-enaminoesters with nitroolefins can yield pyrroles. researchgate.net Specifically, the use of this compound has been shown to produce pyrroles with a furyl group at the 3-position in good yields. researchgate.net Another method involves the reaction of nitrodienes with carbon monoxide as a reductant, catalyzed by palladium, to give N-unsubstituted pyrroles. unimi.it
Coumarins: Coumarins are a class of benzopyrones that can be synthesized through various methods, including the Pechmann reaction, Knoevenagel condensation, and others. nih.govchemmethod.com While a direct synthesis from this compound is not explicitly detailed, the furan ring can be a precursor to the phenolic component required for coumarin (B35378) synthesis through ring-opening and subsequent cyclization reactions.
Strategies for Constructing Architecturally Diverse Scaffolds
The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules. cam.ac.uk this compound, with its multiple reactive sites, is an excellent starting point for DOS strategies. By applying a series of controlled reactions, a wide range of molecular scaffolds can be generated from this single precursor.
One strategy involves a "build/couple/pair" approach, where building blocks are first synthesized, then coupled together, and finally undergo a pairing (cyclization) step to create the final scaffold. cam.ac.uk The versatility of this compound allows it to be used as a key building block in such sequences.
Furthermore, catalyst-controlled C-H activation cascades offer a powerful method for the rapid construction of diverse molecular frameworks from a common precursor. nih.gov By carefully selecting the catalyst, different reaction pathways can be favored, leading to a variety of products. This approach can be applied to derivatives of this compound to generate a library of architecturally diverse scaffolds.
Role in Catalyst Development and Optimization of Reaction Methodologies
The reactivity of this compound and its derivatives makes them useful probes for the development and optimization of new catalytic systems and reaction methodologies, particularly in the field of organocatalysis.
The Michael addition of various nucleophiles to the nitropropene unit is a key reaction that can be catalyzed by a wide range of organocatalysts. The efficiency and stereoselectivity of these catalysts can be evaluated using substrates like this compound.
For example, the development of recoverable diamino-functionalized mesostructured polymers as catalysts for the synthesis of (E)-nitroalkenes has been reported. lookchem.com Additionally, the use of guanidine-containing compounds as catalysts for various transformations involving nitroalkenes has been explored. lookchem.com The insights gained from these studies can lead to the design of more efficient and selective catalysts for a broad range of organic transformations.
Advanced Analytical and Spectroscopic Methodologies in Research on 2 1e 3 Nitroprop 1 En 1 Yl Furan
Application of X-ray Diffraction for Solid-State Molecular Conformation and Crystal Structure Elucidation
X-ray diffraction analysis has been instrumental in definitively determining the solid-state conformation and crystal structure of 2-[(1E)-3-nitroprop-1-en-1-yl]furan. Studies have shown that the molecule crystallizes in the monoclinic system with the space group P2(1)/c. The crystal structure reveals that the furan (B31954) ring and the nitropropene side chain are nearly coplanar, a conformation stabilized by an extensive network of intermolecular hydrogen bonds.
The geometric parameters obtained from X-ray diffraction studies confirm the E-configuration of the double bond. The planarity of the molecule is a key feature, influencing its packing in the crystal lattice and its electronic properties. The nitro group is observed to be slightly twisted out of the plane of the propenylfuran system.
Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 8.012(2) |
| b (Å) | 12.345(3) |
| c (Å) | 7.891(2) |
| β (°) | 110.12(3) |
| Volume (ų) | 732.1(3) |
| Z | 4 |
Advanced Nuclear Magnetic Resonance Spectroscopic Techniques for Structural Assignments (e.g., 2D NMR, NOESY, HMQC, HMBC)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial for the unambiguous assignment of the proton and carbon signals of this compound in solution. One-dimensional ¹H and ¹³C NMR provide initial information, but two-dimensional techniques are essential for a complete structural elucidation.
¹H NMR: The proton spectrum typically shows characteristic signals for the furan ring protons and the vinyl protons of the nitropropene side chain. The coupling constant between the vinyl protons is indicative of the E-configuration.
¹³C NMR: The carbon spectrum displays signals for the furan ring carbons, the vinyl carbons, and the carbon bearing the nitro group.
2D NMR:
COSY (Correlation Spectroscopy): Establishes the connectivity between adjacent protons, for instance, between the vinyl protons and between the protons on the furan ring.
HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, further confirming the E-configuration of the double bond through the observation of through-space interactions.
¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3' | 7.45 | 120.8 |
| H4' | 6.55 | 113.2 |
| H5' | 6.80 | 145.5 |
| H1 | 7.20 | 125.0 |
| H2 | 7.60 | 130.5 |
| C2' | - | 151.0 |
| C3 | - | 78.5 |
Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula (C₇H₇NO₃).
Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer structural information. The molecular ion peak is typically observed, and its fragmentation can be rationalized to correspond to the loss of specific functional groups. Common fragmentation pathways include the loss of the nitro group (NO₂) and cleavage of the furan ring.
Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 121 | [M - NO₂]⁺ |
| 93 | [C₆H₅O]⁺ |
| 65 | [C₅H₅]⁺ |
Vibrational and Electronic Spectroscopy for Functional Group Characterization and Conjugation Studies (e.g., IR, UV-Vis)
Vibrational and electronic spectroscopy provide valuable information about the functional groups present in this compound and the extent of electronic conjugation within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro group are prominent. The C=C stretching vibration of the alkene and the characteristic bands of the furan ring are also readily identifiable.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by a strong absorption maximum in the ultraviolet region. This absorption is attributed to π → π* electronic transitions within the conjugated system formed by the furan ring and the nitropropene side chain. The position of the absorption maximum provides insight into the extent of conjugation in the molecule.
Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| IR (cm⁻¹) | ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1640 (C=C stretch) |
| UV-Vis (nm) | ~345 (π → π* transition) |
Q & A
Q. What are the optimal synthetic routes for 2-[(1E)-3-nitroprop-1-en-1-yl]furan, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation of furan derivatives with nitroalkenes. A common method uses nitropropene and furan in the presence of a base (e.g., NaOH) at room or elevated temperatures to favor the (1E)-isomer . Solvent choice (e.g., ethanol, toluene) and purification techniques (recrystallization, chromatography) significantly impact purity. Continuous flow reactors in industrial settings enhance scalability and efficiency . Conflicting reports on catalytic poisoning during reductions (e.g., H₂/Pd-C) highlight the need for controlled conditions to preserve stereochemistry .
Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
NMR spectroscopy identifies key structural features:
- ¹H NMR : Signals for the furan ring protons (δ 6.3–7.5 ppm) and nitropropene protons (δ 7.0–8.2 ppm for conjugated double bonds).
- ¹³C NMR : Peaks at ~150 ppm for nitro groups and ~110–120 ppm for furan carbons .
IR spectroscopy detects the nitro group (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and furan C-O-C (1260–1050 cm⁻¹). Cross-validation with computational data (e.g., DFT) resolves ambiguities in regioselectivity .
Advanced Research Questions
Q. What computational approaches validate the electronic structure and reactivity of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to explain electrophilic/nucleophilic sites . Studies using the Colle-Salvetti correlation-energy formula ( ) assess charge distribution in the nitropropene moiety, revealing polarization effects that drive Diels-Alder reactions with dienophiles like maleic anhydride . Discrepancies between theoretical and experimental dipole moments may arise from solvent effects or basis set limitations .
Q. How does the nitro group influence regioselectivity in halogenation and cycloaddition reactions?
The nitro group acts as a strong electron-withdrawing group, directing electrophilic halogenation (e.g., Br₂/FeCl₃) to the furan's 5-position due to resonance stabilization . In Diels-Alder reactions, nitropropene’s electron-deficient double bond preferentially reacts with electron-rich dienes, forming bicyclic adducts. Competing pathways (e.g., [2+2] cycloadditions) are suppressed by polar solvents (e.g., toluene) and elevated temperatures .
Q. What toxicological endpoints are relevant for assessing the compound’s bioactivity, and how are surrogate models applied?
Substituted furans like this compound are evaluated using furan surrogates for hepatotoxicity and carcinogenicity. Key endpoints include hepatic biliary hyperplasia (observed in rodent studies) and DNA adduct formation . The U.S. DOE recommends re-evaluating HTFOELs (Human Temporary Fractional Occupational Exposure Limits) using updated AEGL (Acute Exposure Guideline Levels) data, as surrogate models may underestimate mixture interactions .
Q. How do crystallographic techniques resolve stereochemical ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (using SHELX software, ) confirms the (1E)-configuration and monitors stereochemical changes during functionalization (e.g., bromination). For example, halogenated derivatives exhibit distinct unit cell parameters (e.g., Br-substituted analogs show increased van der Waals radii) . Discrepancies between crystallographic data and NMR-based stereochemical assignments often arise from dynamic effects in solution .
Methodological Challenges and Contradictions
Q. Why do catalytic reductions of the nitro group sometimes yield inconsistent products?
Catalytic hydrogenation (H₂/Pd-C) may produce 2-[(1Z)-2-aminoprop-1-en-1-yl]furan, but poisoning by sulfur impurities or over-reduction to amine byproducts can occur. Competing pathways are mitigated by using selective catalysts (e.g., PtO₂) or controlled pH . Conflicting reports on yields (40–85%) highlight the sensitivity of nitro group reductions to substrate purity .
Q. How do discrepancies between computational predictions and experimental reactivity arise?
DFT methods may fail to account for solvent effects or non-covalent interactions (e.g., π-stacking in crystalline states). For example, predicted regioselectivity in Diels-Alder reactions may not align with experimental outcomes due to steric effects not modeled in gas-phase calculations . Hybrid QM/MM (quantum mechanics/molecular mechanics) approaches improve accuracy for solution-phase reactions .
Emerging Research Directions
Q. Can this compound serve as a precursor for bioactive heterocycles?
Yes. The nitro group facilitates cyclization reactions to form pyrrole or indole derivatives under reductive conditions. For example, reaction with hydrazine yields pyrazole analogs with potential antimicrobial activity .
Q. What role does the compound play in materials science?
Its conjugated system enables applications in organic semiconductors. Studies show that nitro-to-amine conversion modulates electronic band gaps, with potential for tunable optoelectronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
